molecular formula C9H17NO B13200393 [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol

[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol

Cat. No.: B13200393
M. Wt: 155.24 g/mol
InChI Key: BUBOKFNEOPKUKI-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)bicyclo[221]heptan-2-YL]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex bicyclic structures.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a CXCR2 selective antagonist, which can block the chemokine receptor CXCR2 and potentially inhibit cancer metastasis . The compound’s unique structure allows it to bind selectively to its target, thereby modulating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol stands out due to its unique combination of an aminomethyl group and a hydroxymethyl group attached to a bicyclo[2.2.1]heptane framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol

InChI

InChI=1S/C9H17NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-6,10H2

InChI Key

BUBOKFNEOPKUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CN)CO

Origin of Product

United States

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